molecular formula C15H15ClN2O2 B5650845 N-(5-chloropyridin-2-yl)-3-(propan-2-yloxy)benzamide

N-(5-chloropyridin-2-yl)-3-(propan-2-yloxy)benzamide

Cat. No.: B5650845
M. Wt: 290.74 g/mol
InChI Key: MYAGACUQLWXZPH-UHFFFAOYSA-N
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Description

N-(5-chloropyridin-2-yl)-3-(propan-2-yloxy)benzamide is a chemical compound that belongs to the class of benzamides It features a benzamide core substituted with a 5-chloropyridin-2-yl group and a propan-2-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloropyridin-2-yl)-3-(propan-2-yloxy)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 5-chloropyridine-2-amine and 3-(propan-2-yloxy)benzoic acid.

    Amide Bond Formation: The key step involves the formation of an amide bond between the amine group of 5-chloropyridine-2-amine and the carboxylic acid group of 3-(propan-2-yloxy)benzoic acid. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloropyridin-2-yl)-3-(propan-2-yloxy)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the functional groups present and the reagents used.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as sodium azide or primary amines in the presence of a base (e.g., sodium hydroxide) can be used.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.

Major Products Formed

    Substitution: Products with different substituents on the pyridine ring.

    Oxidation: Oxidized derivatives of the compound.

    Reduction: Reduced forms of the compound.

    Hydrolysis: 5-chloropyridine-2-amine and 3-(propan-2-yloxy)benzoic acid.

Scientific Research Applications

N-(5-chloropyridin-2-yl)-3-(propan-2-yloxy)benzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Material Science: The compound can be used as a building block for the synthesis of advanced materials with specific properties.

    Biological Studies: It serves as a probe in biological assays to study enzyme activity or protein-ligand interactions.

    Industrial Applications: The compound can be utilized in the development of agrochemicals or specialty chemicals.

Mechanism of Action

The mechanism of action of N-(5-chloropyridin-2-yl)-3-(propan-2-yloxy)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and G-protein-coupled receptors. The compound’s structure allows it to interact with specific binding sites, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(5-chloropyridin-2-yl)-3-(methoxy)benzamide: Similar structure but with a methoxy group instead of a propan-2-yloxy group.

    N-(5-chloropyridin-2-yl)-3-(ethoxy)benzamide: Similar structure but with an ethoxy group instead of a propan-2-yloxy group.

    N-(5-chloropyridin-2-yl)-3-(butoxy)benzamide: Similar structure but with a butoxy group instead of a propan-2-yloxy group.

Uniqueness

N-(5-chloropyridin-2-yl)-3-(propan-2-yloxy)benzamide is unique due to the presence of the propan-2-yloxy group, which can influence its chemical reactivity and biological activity. This specific substitution pattern may confer distinct properties, such as improved solubility, enhanced binding affinity, or altered pharmacokinetics, compared to its analogs.

Properties

IUPAC Name

N-(5-chloropyridin-2-yl)-3-propan-2-yloxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O2/c1-10(2)20-13-5-3-4-11(8-13)15(19)18-14-7-6-12(16)9-17-14/h3-10H,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYAGACUQLWXZPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC(=C1)C(=O)NC2=NC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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